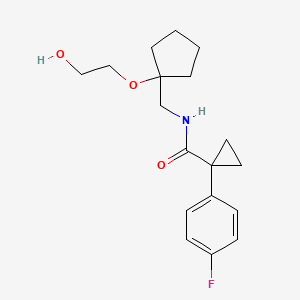
1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C18H24FNO3 and its molecular weight is 321.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a cyclopropane core substituted with a 4-fluorophenyl group and a cyclopentyl moiety with a hydroxyethoxy side chain. Its structure can be represented as follows:
Where x,y,z,a,b denote the number of each atom in the molecule. The presence of fluorine is significant for enhancing lipophilicity and biological activity.
- Cyclooxygenase-2 (COX-2) Inhibition : The compound is hypothesized to act as a COX-2 inhibitor, similar to other compounds in its class. COX-2 is associated with inflammation and pain pathways, making it a target for anti-inflammatory drugs .
- Monoamine Oxidase Inhibition : Research indicates that fluorinated phenylcyclopropylamines can inhibit microbial tyramine oxidase, which may suggest potential antidepressant properties through modulation of monoamine levels .
Pharmacological Effects
- Anti-inflammatory : As a COX-2 inhibitor, it may reduce inflammation and associated pain.
- Neuroprotective : The compound's structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various phenylcyclopropylamine analogues demonstrated that fluorine substitution at specific positions significantly enhances inhibitory activity against tyramine oxidase. For instance, the most potent compound exhibited an IC50 value ten times lower than its non-fluorinated counterpart .
Study 2: Neuroprotective Properties
Research on similar compounds has shown that derivatives can protect neuron cells from oxidative stress without significant cytotoxicity. This suggests that the target compound may also exhibit protective effects against neurodegeneration .
Table 1: Comparative Biological Activity of Related Compounds
Table 2: Structural Features Influencing Activity
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased lipophilicity and potency |
| Hydroxyethoxy Group | Enhanced solubility |
| Cyclopentyl Moiety | Improved receptor binding |
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c19-15-5-3-14(4-6-15)18(9-10-18)16(22)20-13-17(23-12-11-21)7-1-2-8-17/h3-6,21H,1-2,7-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDMQHMPSICQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














